molecular formula C7H14ClNO B2783968 5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride CAS No. 2137944-46-6

5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride

Cat. No.: B2783968
CAS No.: 2137944-46-6
M. Wt: 163.65
InChI Key: GFPNNLNBVZDKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a five-membered ring containing a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure. One common method involves the cyclization of a linear precursor containing both nitrogen and hydroxyl functional groups under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to promote the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Azaspiro[2.4]heptane: Lacks the hydroxyl group present in 5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride.

    7-Hydroxy-5-azaspiro[2.4]heptane: Contains a hydroxyl group at a different position on the spirocyclic ring.

    5-Azaspiro[2.4]heptan-7-one: Contains a carbonyl group instead of a hydroxyl group

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of both a hydroxyl group and a nitrogen atom within the ring system. This combination of features contributes to its distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

5-azaspiro[2.4]heptan-7-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-4-6-3-8-5-7(6)1-2-7;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPNNLNBVZDKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.